6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine
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Overview
Description
6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine is a chemical compound with the molecular formula C7H10ClN3OS and a molecular weight of 219.69 g/mol . This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine involves several steps. One common method includes the reaction of 6-chloropyrimidine-4-amine with ethylamine and methylsulfinyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines, thereby exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine can be compared with other similar compounds such as:
6-Chloro-N-ethyl-5-nitropyrimidin-4-amine: This compound has a nitro group instead of a methylsulfinyl group, which may result in different biological activities.
6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine: This compound has a methylsulfonyl group instead of a methylsulfinyl group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-chloro-N-ethyl-2-methylsulfinylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3OS/c1-3-9-6-4-5(8)10-7(11-6)13(2)12/h4H,3H2,1-2H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKBXGBDISXMKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)S(=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693788 |
Source
|
Record name | 6-Chloro-N-ethyl-2-(methanesulfinyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289385-39-2 |
Source
|
Record name | 6-Chloro-N-ethyl-2-(methanesulfinyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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